2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid
Overview
Description
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid is a complex organic compound that features a unique combination of a triazolopyridine ring with chloro and trifluoromethyl substituents
Mechanism of Action
Target of action
The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a common structural feature in many bioactive molecules. This moiety can interact with various biological targets, such as enzymes, receptors, or ion channels, depending on the specific context .
Mode of action
The interaction between the compound and its target could involve various types of chemical bonds, such as hydrogen bonds, ionic bonds, or van der Waals forces. The specific mode of action would depend on the nature of the target and the surrounding biochemical environment .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the target is an enzyme involved in a certain metabolic pathway, the compound could inhibit or enhance the activity of this enzyme, thereby affecting the overall pathway .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, such as its chemical structure, the route of administration, and the patient’s physiological condition. For example, the presence of a carboxylic acid group could potentially enhance the compound’s water solubility, which might affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific target and the affected biochemical pathways. These effects could range from changes in cellular metabolism to alterations in signal transduction or gene expression .
Action environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the surrounding environment, while its efficacy could be influenced by the presence of other competing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid typically involves multiple stepsThe final step involves the addition of the difluoromethylthioacetic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Shares the triazolopyridine core but lacks the difluoromethylthioacetic acid moiety.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Similar triazole structure but different substituents and ring systems.
Uniqueness
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF5N3O2S/c11-5-1-4(9(12,13)14)2-19-7(5)17-18-8(19)10(15,16)22-3-6(20)21/h1-2H,3H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVHOHXGXXUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)SCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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